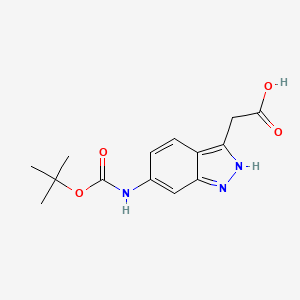
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the tert-Butoxycarbonyl Group: This step usually involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: This can be done through alkylation reactions using appropriate alkyl halides or through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This might reduce the indazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indazole ketones, while substitution could introduce various functional groups onto the indazole ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
Indazole-3-acetic acid: A simpler analog without the tert-butoxycarbonyl group.
Indazole-3-carboxylic acid: Another analog with a carboxylic acid group at a different position.
Boc-protected indazole derivatives: Compounds with similar protective groups but different substituents.
Uniqueness
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the acetic acid moiety. This combination can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-indazol-3-yl]acetic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-8-4-5-9-10(6-8)16-17-11(9)7-12(18)19/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) |
InChI Key |
YEJJBLXWPYPKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NNC(=C2C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


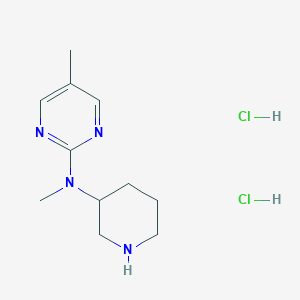
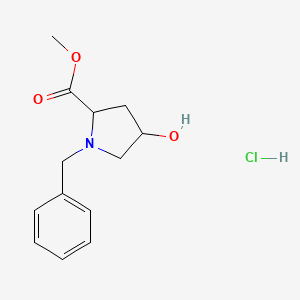
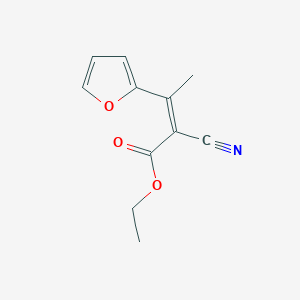
![2-(Benzylsulfanyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B12273012.png)
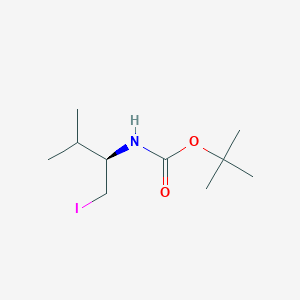
![3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12273026.png)
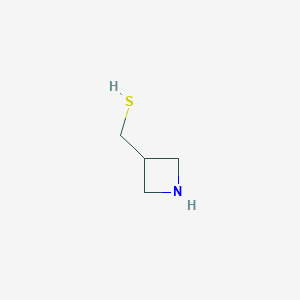
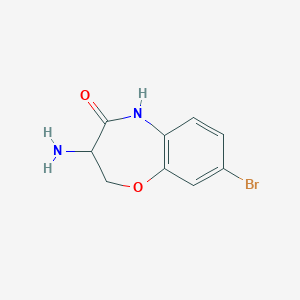
![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12273059.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12273064.png)
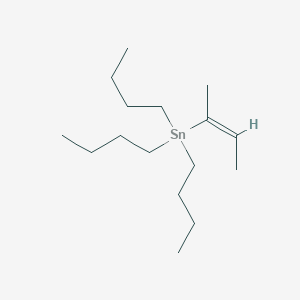
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B12273068.png)
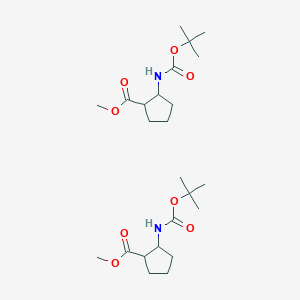
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B12273076.png)
